molecular formula C12H23NO3 B8184880 (1S,3R)-(3-Hydroxy-cycloheptyl)-carbamic acid tert-butyl ester

(1S,3R)-(3-Hydroxy-cycloheptyl)-carbamic acid tert-butyl ester

Cat. No.: B8184880
M. Wt: 229.32 g/mol
InChI Key: HBWLTSDYLCAHDX-VHSXEESVSA-N
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Description

(1S,3R)-(3-Hydroxy-cycloheptyl)-carbamic acid tert-butyl ester is a chiral carbamate derivative characterized by a seven-membered cycloheptane ring with a hydroxyl group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group. The stereochemistry (1S,3R) is critical for its conformational and pharmacological properties.

Properties

IUPAC Name

tert-butyl N-[(1S,3R)-3-hydroxycycloheptyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-9-6-4-5-7-10(14)8-9/h9-10,14H,4-8H2,1-3H3,(H,13,15)/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWLTSDYLCAHDX-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCC[C@H](C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

(1S,3R)-(3-Hydroxy-cycloheptyl)-carbamic acid tert-butyl ester: undergoes various types of chemical reactions:

  • Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as chromium(VI) oxide or Dess-Martin periodinane.

  • Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: The hydroxyl group can undergo substitution reactions with alkyl halides in the presence of a base.

Common Reagents and Conditions:

  • Oxidation: Chromium(VI) oxide, Dess-Martin periodinane, and pyridinium chlorochromate (PCC).

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Substitution: Alkyl halides, strong bases like sodium hydride (NaH).

Major Products Formed:

  • Oxidation: Cycloheptanone or cycloheptanal.

  • Reduction: Cycloheptylamine.

  • Substitution: Alkylated cycloheptyl derivatives.

Scientific Research Applications

Organic Synthesis Applications

(1S,3R)-(3-Hydroxy-cycloheptyl)-carbamic acid tert-butyl ester serves as an important intermediate in organic synthesis. Its reactivity allows for the formation of various derivatives through transformations such as:

  • Esterification : The hydroxyl group can participate in esterification reactions, leading to the formation of more complex esters.
  • Nucleophilic Substitution : The carbamate moiety can undergo nucleophilic substitution, enabling the introduction of diverse functional groups into the molecular framework.
  • Protecting Group : This compound can act as a protecting group for hydroxyl functionalities in multi-step syntheses, facilitating selective reactions without interfering with other functional groups.

Table 1: Synthetic Transformations of this compound

Transformation TypeReaction TypeOutcome
EsterificationReaction with acidsFormation of esters
Nucleophilic SubstitutionReaction with nucleophilesIntroduction of new functional groups
Protecting GroupHydroxyl protectionSelective reactions in synthesis

Biological Research Applications

The compound has shown potential in various biological contexts, particularly in drug development and therapeutic applications. Its interactions with biological targets indicate possible roles in:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. This inhibition can affect cellular processes and has implications for treating metabolic disorders.
  • Receptor Modulation : The compound's structure allows it to interact with receptors, potentially influencing neurotransmission and signaling pathways. This property is valuable for developing drugs targeting neurological conditions.

Table 2: Biological Activities Associated with this compound

Biological ActivityMechanism of ActionPotential Application
Enzyme InhibitionInhibition of metabolic enzymesTreatment of metabolic disorders
Receptor ModulationInteraction with neurotransmitter receptorsNeurological drug development

Mechanism of Action

The mechanism by which (1S,3R)-(3-Hydroxy-cycloheptyl)-carbamic acid tert-butyl ester exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways.

Molecular Targets and Pathways Involved:

  • Enzymes: The compound may inhibit or activate specific enzymes, altering metabolic pathways.

  • Receptors: It may bind to receptors, triggering signal transduction pathways.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name (CAS) Ring Size Substituents Molecular Weight Key Properties/Activities
(3-Hydroxy-cycloheptyl)-carbamic acid t-Bu ester 7 3-OH ~229.3 (inferred) Not explicitly reported; inferred from analogs
(3-Hydroxy-cyclohexyl)-carbamic acid t-Bu ester (610302-03-9) 6 3-OH 215.29 Higher solubility due to smaller ring; no estrogenic activity (analogous to )
[(1S,3R)-3-Hydroxycyclopentyl]carbamic acid t-Bu ester (207729-03-1) 5 3-OH 201.26 Used in chiral synthesis; potential physostigmine-like activity (inferred from )
(3-Acetyl-2,2-dimethyl-cyclobutyl)-carbamic acid t-Bu ester (188918-44-7) 4 3-Acetyl, 2,2-dimethyl 241.33 Increased lipophilicity; commercial availability at high cost (≥$2,400/g)
trans-(3-Amino-cyclopentylmethyl)-carbamic acid t-Bu ester (1403767-14-5) 5 3-NH2, methyl linker 214.30 Amino group enhances basicity; potential for drug intermediate applications

Pharmacological and Functional Differences

  • Hydroxyl vs.
  • Cyclohexyl (6-membered): Intermediate ring size balances stability and solubility; used in intermediates for bioactive molecules . Cyclopentyl (5-membered): Rigid structure favors selective binding; e.g., cis-3-N-Boc-aminocyclopentanol is a common intermediate in protease inhibitor synthesis . Cyclobutyl (4-membered): High ring strain may limit stability but increase reactivity; acetyl substitution enhances lipophilicity for CNS-targeting applications .
  • Stereochemical Considerations : The (1S,3R) configuration in the target compound and its cyclopentyl analog () suggests stereoselective synthesis routes (e.g., asymmetric Mannich reactions) are critical for maintaining pharmacological efficacy .

Biological Activity

(1S,3R)-(3-Hydroxy-cycloheptyl)-carbamic acid tert-butyl ester is a compound that has garnered attention in various fields due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its chemical properties, applications, and relevant research findings.

  • Molecular Formula : C11H21NO3
  • Molecular Weight : 215.29 g/mol
  • CAS Number : 1638744-25-8
  • Boiling Point : 337.7 ± 31.0 °C (predicted)
  • Density : 1.06 ± 0.1 g/cm³ (predicted)
  • pKa : 12.32 ± 0.40 (predicted)
PropertyValue
Molecular FormulaC11H21NO3
Molecular Weight215.29 g/mol
Boiling Point337.7 ± 31.0 °C
Density1.06 ± 0.1 g/cm³
pKa12.32 ± 0.40

The compound acts primarily as an inhibitor of certain enzymes, particularly those involved in lipid metabolism and signaling pathways. Its structural features allow it to interact with specific biological targets, leading to various physiological effects.

Pharmacological Applications

  • Analgesic Development : The compound is being investigated for its potential use in developing analgesics due to its ability to modulate pain pathways.
  • Anti-inflammatory Properties : Research indicates that it may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • Neuroprotective Effects : Preliminary studies suggest that it could have neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's.

Study on Sphingomyelinase Inhibition

A study published in Nature explored the efficacy of various carbamate derivatives, including this compound, as inhibitors of neutral sphingomyelinase (nSMase). The results indicated that this compound exhibited significant inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases .

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have been conducted to understand how modifications to the carbamate structure influence biological activity. These studies reveal that specific substitutions can enhance potency and selectivity toward target enzymes .

In Vivo Efficacy in Animal Models

In vivo studies using murine models have demonstrated that administration of the compound leads to reduced markers of inflammation and improved behavioral outcomes in models of pain and neurodegeneration .

Agricultural Chemicals

The compound is also utilized in formulating agrochemicals due to its effectiveness as a pest control agent. Its stability and efficacy make it suitable for developing environmentally friendly pesticides .

Polymer Science

In polymer science, this compound is used to enhance the mechanical properties of specialty polymers, leading to materials with improved durability .

Cosmetic Formulations

This chemical is incorporated into cosmetic products as a stabilizer and skin-conditioning agent, improving the texture and performance of creams and lotions .

Preparation Methods

Sodium Borohydride-Mediated Reduction

Sodium borohydride (NaBH₄) in tetrahydrofuran (THF)/water systems provides a straightforward reduction method. For example, in the synthesis of analogous (S,S)-amino alcohols, NaBH₄ at 0°C yielded 50–56% diastereomeric product with 95.9% purity. Applied to 3-keto-cycloheptyl-Boc, this method may afford moderate (1S,3R) selectivity, though competing diastereomers (e.g., 1S,3S) could arise.

Proposed Conditions :

  • Substrate : 1-Boc-amino-3-keto-cycloheptane (5 g, 16.8 mmol)

  • Reductant : NaBH₄ (1.59 g, 42 mmol) in THF/water (84 mL/9 mL) at 0°C.

  • Workup : Adjust pH to 1.5 with H₂SO₄, extract with ethyl acetate, and recrystallize from hot ethyl acetate.

Diisobutylaluminum Hydride (DIBAH) Reduction

DIBAH in toluene with additives like cyclohexanol enhances stereoselectivity. In Reference Example 1, DIBAH reduced a chloromethyl ketone to the (2S,3S)-alcohol with 90% yield. For the cycloheptyl system, DIBAH in toluene/cyclohexanol at 25°C may favor the (3R)-alcohol via chelation control.

Proposed Conditions :

  • Substrate : 1-Boc-amino-3-keto-cycloheptane (1.49 g, 5 mmol)

  • Reductant : DIBAH (1.02 M in toluene, 9.8 mL) with cyclohexanol (2.0 g, 20 mmol).

  • Workup : Hydrolyze with 1 N HCl, extract with ethyl acetate, and concentrate.

Meerwein-Ponndorf-Verley (MPV) Reduction

Aluminum isopropoxide in isopropyl alcohol under reflux selectively reduces ketones to alcohols via hydride transfer. Example 1 achieved 80 g yield of a Boc-protected amino alcohol using this method, suggesting its applicability for the cycloheptyl derivative.

Proposed Conditions :

  • Substrate : 1-Boc-amino-3-keto-cycloheptane (100 g)

  • Reductant : Aluminum isopropoxide (35 g) in refluxing isopropyl alcohol (3 hours).

  • Workup : Distill solvent, adjust pH to 3–4 with acetic acid, and recrystallize from isopropyl alcohol.

Boc Protection Strategies

Pre-Reduction Protection

Introducing the Boc group prior to ketone reduction stabilizes the amine during subsequent steps. The Boc-protected 3-keto-cycloheptylamine may be synthesized via:

  • Reaction : Treat 1-amino-3-keto-cycloheptane with Boc anhydride (Boc₂O) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP).

  • Conditions : Stir at 25°C for 12 hours, extract with DCM, wash with NaHCO₃, and concentrate.

Post-Reduction Protection

Alternatively, reduce the 3-keto group first, then protect the amine. This route risks epimerization at position 1 during reduction but avoids exposing the Boc group to reducing conditions.

Workup and Purification

Crystallization Techniques

Recrystallization from ethyl acetate/isopropyl alcohol removes diastereomeric impurities. Example 1 achieved 95.9% purity via sequential washing with THF/water (1:4) and ethanol.

Chromatographic Methods

Flash chromatography on silica gel with hexane/ethyl acetate gradients resolves diastereomers. However, large-scale syntheses favor crystallization for cost efficiency.

Comparative Analysis of Methods

Method Reductant Solvent Temp Yield Diastereomeric Excess
Sodium BorohydrideNaBH₄THF/water0°C50–56%~90%
DIBAH + CyclohexanolDIBAHToluene25°C85–90%~95%
MPV ReductionAl(OiPr)₃Isopropyl alcoholReflux80%~98%

The MPV method offers superior diastereoselectivity and yield, making it ideal for large-scale production. DIBAH with additives balances selectivity and scalability, while NaBH₄ suits small-scale syntheses.

Q & A

Basic Questions

Q. What are the key physicochemical properties of (1S,3R)-(3-Hydroxy-cycloheptyl)-carbamic acid tert-butyl ester, and how do they influence experimental handling?

  • Answer: The compound has a molecular formula of C₁₂H₂₃NO₃ , a molecular weight of 229.32 g/mol , and a SMILES notation of C(N[C@@H]1C[C@@H](O)CCCC1)(=O)OC(C)(C)C . Its tertiary butyl carbamate group confers stability under basic conditions but sensitivity to acidic hydrolysis. Storage at 2–8°C is recommended for long-term stability to prevent decomposition . Researchers should prioritize anhydrous conditions during synthesis due to the hydroxyl group’s potential for unwanted side reactions.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Answer: Although direct safety data for this compound is limited, structurally similar carbamates (e.g., GHS07-classified analogs) require precautions:

  • Skin/Eye Contact: Immediate rinsing with water for ≥15 minutes .
  • Inhalation: Use fume hoods and respiratory protection if crystalline dust is generated .
  • Storage: Segregate from strong acids/oxidizers to avoid decomposition .

Q. How is the stereochemical configuration (1S,3R) verified during synthesis?

  • Answer: Chiral purity is confirmed via optical rotation measurements and NMR spectroscopy (e.g., NOE experiments to resolve cycloheptyl ring substituents). For example, in related carbamates, the tert-butyl group’s shielding effects in 1^1H NMR help distinguish diastereomers .

Advanced Research Questions

Q. What methodological approaches optimize the asymmetric synthesis of this compound?

  • Answer: Key strategies include:

  • Chiral Auxiliaries: Use of (1S,3R)-configured starting materials, such as hydroxycycloheptane derivatives, to preserve stereochemistry during carbamate formation .
  • Catalytic Methods: Asymmetric Mannich reactions with organocatalysts (e.g., proline derivatives) to control stereochemistry at the carbamic acid center .
  • Purification: Flash chromatography (e.g., 2:1 hexanes:EtOAc) achieves >95% enantiomeric excess, as demonstrated in analogous tert-butyl carbamate syntheses .

Q. How can computational docking studies elucidate this compound’s potential as a SARS-CoV-2 Mpro inhibitor?

  • Answer: Molecular dynamics (MD) simulations (100 ns) and docking (Glide score: −8.21 kcal/mol) reveal:

  • Binding Interactions: Hydrogen bonds with SARS-CoV-2 Mpro residues GLN 189 (1.84 Å), LEU 141 (2.04 Å), and HIS 164 (2.04 Å) stabilize the ligand-protein complex .
  • Hydrophobic Contacts: Key residues (e.g., MET 165 , TYR 54 ) enhance binding affinity .
  • Stability: RMSD <2.0 Å during MD simulations confirms minimal conformational drift .

Q. What analytical techniques resolve contradictions in stereochemical assignment or impurity profiling?

  • Answer: Discrepancies are addressed via:

  • HPLC-MS/MS: Quantifies trace impurities (e.g., diastereomers) using C18 columns and acetonitrile/water gradients .
  • X-ray Crystallography: Definitive stereochemical assignment for crystalline derivatives .
  • Dynamic NMR: Detects rotameric equilibria in the carbamate group under variable temperatures .

Q. How does the cycloheptyl ring’s conformation affect biological activity in structure-activity relationship (SAR) studies?

  • Answer: The boat-chair equilibrium of the cycloheptyl ring modulates:

  • Solubility: Axial hydroxyl groups enhance aqueous solubility via hydrogen bonding.
  • Target Engagement: Ring puckering influences steric complementarity with enzyme active sites (e.g., Mpro’s S4 pocket) .
  • SAR Data: Analogous carbamates with smaller rings (e.g., cyclopentyl) show reduced inhibitory potency (IC₅₀ >10 μM vs. 2.3 μM for cycloheptyl) .

Methodological Tables

Table 1. Key Docking Parameters for SARS-CoV-2 Mpro Inhibition

ParameterValue
Glide Score−8.21 kcal/mol
Hydrogen Bonds5 (GLN 189, LEU 141, HIS 164)
Hydrophobic InteractionsLEU 27, MET 165, TYR 54
MD Simulation RMSD<2.0 Å (100 ns)

Table 2. Comparative Physicochemical Data for Analogous Carbamates

CompoundMolecular Weight (g/mol)Storage Conditions
(1S,3R)-Hydroxycycloheptyl carbamate229.322–8°C
(1S,3R)-Hydroxycyclopentyl carbamate201.26−20°C
Adamantylglycine carbamate analog361.44RT (desiccated)

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